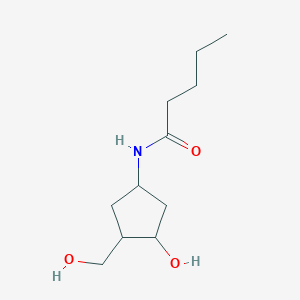

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N, N -diisopropylethylamine (DIEA) dissolved in 20 mL DMF . Then, 10.4 mmol of 2- (7-Azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU) was added to the above solution . After 5 h stirring, the reaction was complete as monitored by Thin Layer Chromatography .Molecular Structure Analysis

The molecular structure of this compound is complex. The crystal structure of a similar compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide, has been studied . The molecular structure is shown in the figure . The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å 3, Z = 4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopentylamine in the presence of N, N -diisopropylethylamine (DIEA) and 2- (7-Azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU) .Aplicaciones Científicas De Investigación

Antimalarial Alkaloid Synthesis

Research into the synthesis of potent antimalarial alkaloids like febrifugine and isofebrifugine has utilized similar chemical structures and reactions that might be relevant to the study of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide. These studies highlight the importance of enantioselective synthesis techniques in developing antimalarial drugs (Ooi et al., 2001).

Anthelmintic Properties

Compounds structurally related to pentanamides have been studied for their anthelmintic properties against nematodes like Toxocara canis. These studies suggest the potential for developing novel anthelmintic agents based on simplifying existing drug molecules, indicating a pathway for research into this compound (Silva et al., 2022).

Oxidation Kinetics and Alternative Fuels

The study of oxidation kinetics of n-pentanol, a compound sharing the pentanamide root structure, provides insights into the reactivity of related radicals and their implications for alternative fuel utilization. Understanding these chemical properties can inform the development of more efficient and less polluting fuel sources (Duan et al., 2020).

Environmental Science and Toxicology

Research into the transformation and toxicity of certain herbicides has shown the creation of hybrid residues in the environment, underscoring the importance of understanding the chemical behavior and ecological impact of compounds related to this compound. Such studies are crucial for assessing environmental risks and developing safer agricultural practices (Bartha, 1969).

Polymer Science

Amphiphilic polymers, with applications ranging from drug delivery systems to novel materials, have been synthesized using initiators that share functional groups with this compound. These studies contribute to the broader understanding of polymer chemistry and its potential for creating new materials with specific properties (Winnik et al., 1992).

Propiedades

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h8-10,13-14H,2-7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGTNVKRVJOEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CC(C(C1)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769587.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2769593.png)

![N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2769594.png)

![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)

![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2769605.png)

![2-(2-fluorophenoxy)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2769606.png)